3-Octyllactamide
Description
3-Octyllactamide (CAS: Not explicitly provided in evidence; structure inferred as an octyl-substituted lactamide derivative) is a lactam-based organic compound characterized by an eight-carbon alkyl chain (octyl group) attached to a lactamide moiety. Lactamides are derivatives of lactams, cyclic amides that form the backbone of many bioactive molecules. The octyl chain in this compound likely enhances its lipophilicity, making it relevant in applications such as surfactants, polymer additives, or pharmaceutical intermediates.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-hydroxyundecanamide |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(13)11(12)14/h10,13H,2-9H2,1H3,(H2,12,14) |
InChI Key |
FOLPEJFHWWGOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Octyllactamide can be synthesized through various methods. One common approach involves the reaction of 2-hydroxyundecanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced techniques such as electrosynthesis. This method is favored for its sustainability and efficiency, as it minimizes the use of hazardous reagents and reduces waste .
Chemical Reactions Analysis
Types of Reactions
3-Octyllactamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoundecanamide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of the amide group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a more reactive intermediate for further substitution reactions
Major Products Formed
Oxidation: 2-Oxoundecanamide
Reduction: 2-Hydroxyundecylamine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Octyllactamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of lubricants and surfactants due to its amphiphilic nature
Mechanism of Action
The mechanism by which 3-Octyllactamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. This inhibition can modulate various physiological processes, including pain perception and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Octyllactamide’s properties, a systematic comparison with structurally analogous compounds is essential. Below is a comparative analysis based on functional groups, physicochemical properties, and reactivity.
Table 1: Comparative Properties of Lactamide Derivatives
Key Findings:
Structural Differences: this compound’s octyl chain distinguishes it from smaller lactam derivatives like caprolactam (C6) or N-methylpyrrolidone (C5). This alkyl chain increases hydrophobicity, reducing water solubility compared to smaller cyclic amides .
Reactivity :
- Lactam derivatives generally undergo ring-opening polymerization or hydrolysis. However, this compound’s linear alkyl chain may hinder polymerization, favoring hydrolysis to octylamine and lactic acid under extreme pH conditions .
- Caprolactam’s industrial dominance in nylon-6 production highlights a functional contrast: this compound’s lack of a cyclic structure limits its polymer-forming capability .
Applications: While caprolactam and N-methylpyrrolidone are widely used in polymers and solvents, respectively, this compound’s applications remain speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
